molecular formula C21H18ClN5O3 B2988281 N-(5-chloro-2-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251675-78-1

N-(5-chloro-2-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No. B2988281
CAS RN: 1251675-78-1
M. Wt: 423.86
InChI Key: JMFWJOMKOQMASR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3 and its molecular weight is 423.86. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The complex chemical structure of N-(5-chloro-2-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide involves multiple steps of synthesis, highlighting its potential in generating diverse heterocyclic compounds. For instance, the synthesis of 1H-pyrazolo[3,4-e]-s-triazolo[3,4-c]-as-triazines demonstrates the intricate chemical reactions involving hydrazino derivatives, showcasing the compound's relevance in producing novel heterocyclic structures (Youssef et al., 1984). Similarly, the creation of novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives illustrates the compound's utility in forming supramolecular architectures through hydrogen bonding, further emphasizing its importance in materials science and coordination chemistry (Chkirate et al., 2019).

Anticancer and Antimicrobial Potential

The compound's derivatives have shown significant potential in anticancer and antimicrobial research. For instance, the synthesis of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines via Suzuki coupling has been evaluated for their anticancer and antimicrobial activity, indicating a promising avenue for developing therapeutic agents (Kumar et al., 2019). Furthermore, studies on the synthesis, antibacterial, and antifungal activity of new pyrazoline and pyrazole derivatives highlight the compound's role in generating bioactive molecules with potential health benefits (Hassan, 2013).

Innovative Synthesis Techniques

Research into the synthesis, annulation, and heterofunctionalization of 4-hydrazinylpyrazolo[1,5-а]pyrazines showcases advanced methods in creating derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings, demonstrating the compound's versatility in synthetic chemistry (Tsizorik et al., 2018). This innovative approach to chemical synthesis underlines the compound's significance in developing new chemical entities with potential applications across various fields, from pharmaceuticals to materials science.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-13-3-7-16(8-4-13)30-20-19-25-27(21(29)26(19)10-9-23-20)12-18(28)24-17-11-15(22)6-5-14(17)2/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFWJOMKOQMASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

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